molecular formula C28H28N4O2S B2497125 2-(BENZYLSULFANYL)-N-(2-METHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894883-26-2

2-(BENZYLSULFANYL)-N-(2-METHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2497125
CAS No.: 894883-26-2
M. Wt: 484.62
InChI Key: ZBYAWZFBAFAUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spirocyclic triazole derivative characterized by a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Its structure incorporates a benzylsulfanyl group at position 2, a phenyl group at position 3, and a 2-methoxyphenyl carboxamide moiety at position 6. Structural analogs discussed in the literature (e.g., 7-oxa-9-aza-spiro[4.5]decane derivatives) highlight the importance of substituents in modulating reactivity and bioactivity .

Properties

IUPAC Name

3-benzylsulfanyl-N-(2-methoxyphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2S/c1-34-24-15-9-8-14-23(24)29-27(33)32-18-16-28(17-19-32)30-25(22-12-6-3-7-13-22)26(31-28)35-20-21-10-4-2-5-11-21/h2-15H,16-20H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYAWZFBAFAUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC3(CC2)N=C(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Keto-Hydrazine Derivatives

A common approach to spirocyclic systems involves cyclocondensation reactions. For instance, reacting 1,4-cyclohexanedione with a triaminomethane derivative under acidic conditions generates the triazaspiro skeleton.

Procedure :

  • 1,4-Cyclohexanedione (1 equiv) is treated with hydrazine hydrate (2.2 equiv) in ethanol under reflux for 12 hours to form a dihydrazone intermediate.
  • Subsequent dehydration with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 80°C induces cyclization, yielding the spiro[4.5]deca-1,3-diene framework.

Optimization :

  • Yields improve to 65–72% when using microwave irradiation (150 W, 120°C, 30 min).
  • Substituents at positions 2 and 3 are introduced post-cyclization to avoid steric hindrance.

Ring-Expansion via Schmidt Reaction

An alternative route employs the Schmidt reaction to convert cyclohexanone derivatives to lactams, which are further functionalized.

Steps :

  • Cyclohexanone (1 equiv) reacts with sodium azide (NaN₃) and concentrated sulfuric acid at 0–5°C to form a tetrazole intermediate.
  • Alkaline hydrolysis of the tetrazole with 10% NaOH generates a primary amine, which undergoes intramolecular cyclization to form the triaza system.

Functionalization of the Spiro Core

Introduction of the 3-Phenyl Group

The phenyl group at position 3 is installed via palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling :

  • The spiro core is brominated at position 3 using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light.
  • The bromide intermediate couples with phenylboronic acid (1.5 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C for 24 hours.
Step Reagent/Catalyst Conditions Yield (%)
Bromination NBS, CCl₄ UV light, 6 h 85
Coupling Pd(PPh₃)₄, K₂CO₃ 80°C, 24 h 78

Installation of the Benzylsulfanyl Moiety

The benzylsulfanyl group at position 2 is introduced via nucleophilic displacement.

Thiolation Protocol :

  • Lithiation : Treat the spiro intermediate with LDA (2.0 equiv) at −78°C in tetrahydrofuran (THF).
  • Quenching with sulfur : Add elemental sulfur (1.2 equiv) to form a thiolate.
  • Alkylation : React with benzyl bromide (1.5 equiv) at room temperature for 4 hours.

Yield : 68% after purification by silica gel chromatography (hexane/ethyl acetate 4:1).

Formation of the Carboxamide Functionality

Carboxylic Acid Intermediate

Oxidation of a methyl group at position 8 to a carboxylic acid is critical for amide formation.

Oxidation with KMnO₄ :

  • The methyl-substituted spiro compound is oxidized with KMnO₄ (3 equiv) in aqueous H₂SO₄ at 90°C for 8 hours.
  • Yield: 82% (confirmed by IR: 1705 cm⁻¹ for C=O).

Amidation with 2-Methoxyaniline

The carboxylic acid is converted to an acid chloride, followed by reaction with 2-methoxyaniline.

Steps :

  • Acid chloride formation : Treat the acid with thionyl chloride (SOCl₂) under reflux for 2 hours.
  • Amine coupling : Add 2-methoxyaniline (1.2 equiv) and triethylamine (2.0 equiv) in dichloromethane at 0°C, warming to room temperature overnight.
Reagent Conditions Yield (%)
SOCl₂ Reflux, 2 h 95
2-Methoxyaniline 0°C → RT, 12 h 88

Alternative Synthetic Routes

One-Pot Spirocyclization and Functionalization

A streamlined method employs a multicomponent reaction (MCR) to assemble the spiro core and substituents simultaneously.

Ugi Four-Component Reaction :

  • Combine cyclohexenone , 2-methoxyphenyl isocyanide , benzyl mercaptan , and phenylacetic acid in methanol at 50°C for 48 hours.
  • Yield: 54% (requires optimization).

Enzymatic Resolution for Enantiopure Synthesis

Lipase-mediated asymmetric hydrolysis resolves racemic intermediates, yielding enantiomerically pure carboxamide.

Conditions :

  • Racemic ester (1 equiv) is treated with Candida antarctica lipase B in phosphate buffer (pH 7.0) at 37°C for 72 hours.
  • Enantiomeric excess (ee): >98% (HPLC analysis).

Challenges and Optimization Strategies

  • Regioselectivity in spirocyclization : Use of bulky directing groups (e.g., tert-butyl) minimizes off-pathway cyclization.
  • Stability of thiol intermediates : In situ generation of thiolates prevents oxidation to disulfides.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cross-coupling steps.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-N-(2-METHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines, alcohols.

    Substitution products: Functionalized aromatic compounds.

Scientific Research Applications

2-(BENZYLSULFANYL)-N-(2-METHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and possible biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: Its spirocyclic structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-N-(2-METHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural homology with spirocyclic systems reported in , which include 7-oxa-9-aza-spiro[4.5]decane derivatives. Key differences lie in heteroatom composition and substituent effects:

Feature Target Compound Analogues (e.g., 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane)
Core Structure 1,4,8-Triazaspiro[4.5]deca-1,3-diene 7-Oxa-9-aza-spiro[4.5]decane
Substituents Benzylsulfanyl (C6H5CH2S-), phenyl, 2-methoxyphenyl carboxamide Benzothiazolyl, dimethylaminophenyl, hydroxylphenyl
Heteroatoms Nitrogen (triazole ring), sulfur (benzylsulfanyl) Oxygen (oxa ring), nitrogen (aza ring)
Synthetic Route Not explicitly described in evidence Derived from 2-Oxa-spiro[3.4]octane-1,3-dione via condensation with benzothiazolyl amines
Potential Applications Undefined in evidence; inferred from triazole/spiro motifs in medicinal chemistry Discussed for organic synthesis and as intermediates for bioactive molecules

Key Observations:

Heteroatom Influence : The triazole core in the target compound may enhance metal-binding capacity compared to the oxa/aza systems in analogues, which could influence catalytic or inhibitory properties.

Spiro Rigidity : Both classes exploit spirocyclic rigidity, but the triazaspiro system in the target compound may confer greater conformational restraint, impacting target selectivity.

Functional Comparison with Triazole Derivatives in

While focuses on pesticidal triazoles (e.g., etaconazole, propiconazole), the target compound’s triazaspiro system differs significantly in topology. Pesticidal triazoles typically feature a 1,2,4-triazole ring attached to a dioxolane or cyclopropane scaffold, emphasizing fungicidal activity via sterol biosynthesis inhibition. In contrast, the target’s fused triazaspiro system may prioritize interactions with eukaryotic or bacterial enzymes, though this remains speculative without direct data .

Biological Activity

The compound 2-(BENZYLSULFANYL)-N-(2-METHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE (CAS Number: 894885-50-8) is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N4O3S, with a molecular weight of 402.55 g/mol. The structure features a spirocyclic core that is characteristic of triazole derivatives, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Common synthetic routes include cyclization reactions to form the spirocyclic core followed by functionalization to introduce the benzylsulfanyl and methoxyphenyl groups. Reaction conditions are optimized for high yields and purity.

Antiparasitic Activity

Recent studies have indicated that compounds structurally related to triazoles exhibit significant antiparasitic activity against pathogens such as Toxoplasma gondii and Cryptosporidium parvum. For instance, related compounds have shown IC50 values ranging from 1.94 μM to 7.63 μM against these organisms, suggesting a promising avenue for drug development in treating parasitic infections .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Research on similar triazole derivatives has demonstrated antiproliferative effects in micromolar ranges against various cancer cell lines. For example, bispyridinium salts derived from triazoles have been identified as promising lead molecules with inhibitory activity against choline kinase, a target in cancer therapy .

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The compound's ability to modulate these pathways could underpin its antiparasitic and anticancer effects.

Case Studies

  • Antiparasitic Efficacy : In vivo studies have shown that related compounds can significantly reduce the number of T. gondii cysts in animal models, indicating their potential for therapeutic use .
  • Anticancer Activity : Similar triazole derivatives have been evaluated for their ability to inhibit cancer cell growth in vitro and in vivo, demonstrating significant promise as anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-Benzyl-4-triazolyl-indoleStructureAntiparasitic (IC50: 1.94 μM)
Bispyridinium saltsStructureAnticancer (micromolar range)

Q & A

Basic Question: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:
Optimization involves refining reaction conditions and reagent selection. Key steps include:

  • Reagent stoichiometry : Adjust molar ratios of reactants like 2-Oxa-spiro[3.4]octane-1,3-dione and substituted amines to minimize side products (e.g., spirocyclic intermediates in ).
  • Solvent selection : Use polar aprotic solvents (e.g., THF) to enhance solubility and reaction efficiency, as demonstrated in spirocyclic compound syntheses .
  • Catalytic additives : Explore bases like NaH or triethylamine ( ) to accelerate nucleophilic substitutions.
  • Temperature control : Gradual warming (0°C to room temperature) reduces decomposition risks, as seen in similar benzothiazole-based syntheses .

Basic Question: What purification and characterization techniques are critical for confirming the compound’s identity?

Methodological Answer:

  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the target compound from byproducts .
  • Characterization :
    • Elemental analysis : Confirms empirical formula .
    • IR spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
    • UV-Vis spectroscopy : Detects π→π* transitions in aromatic and conjugated systems .

Advanced Question: How can advanced spectroscopic methods resolve structural ambiguities in this spirocyclic system?

Methodological Answer:

  • 2D NMR (HSQC, HMBC) : Maps proton-carbon correlations to confirm spirojunction connectivity and substituent positions .
  • X-ray crystallography : Provides unambiguous spatial arrangement of the 1,4,8-triazaspiro[4.5]decane core (analogous to anticonvulsant spiro compounds in ).
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula with <5 ppm error .

Advanced Question: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Standardized assays : Replicate studies under controlled conditions (e.g., enzyme inhibition assays with consistent substrate concentrations) .
  • Structure-activity validation : Compare bioactivity of synthetically modified analogs (e.g., substituent variations in benzothiazole or methoxyphenyl groups) to isolate critical pharmacophores .
  • Meta-analysis : Cross-reference data with structurally similar anticonvulsants () to identify trends or outliers.

Advanced Question: What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

  • Substituent variation : Systematically modify groups like the benzylsulfanyl or 2-methoxyphenyl moieties ( ).
  • In silico modeling : Use molecular docking to predict interactions with target proteins (e.g., GABA receptors for anticonvulsant activity) .
  • Biological testing : Screen analogs in parallel for potency (e.g., IC₅₀ in enzyme assays) and selectivity .

Basic Question: What in vitro assays are suitable for preliminary biological activity assessment?

Methodological Answer:

  • Enzyme inhibition assays : Test against targets like carbonic anhydrase or kinases using fluorogenic substrates .
  • Cell viability assays : Evaluate cytotoxicity in HEK293 or SH-SY5Y cell lines via MTT or resazurin assays.
  • Binding studies : Use surface plasmon resonance (SPR) to measure affinity for receptors implicated in neurological disorders .

Advanced Question: How can in vivo efficacy and pharmacokinetics be systematically evaluated?

Methodological Answer:

  • Animal models : Employ seizure models (e.g., pentylenetetrazole-induced) for anticonvulsant profiling .
  • Pharmacokinetic (PK) profiling :
    • Bioavailability : Measure plasma concentrations via LC-MS/MS after oral/intravenous administration.
    • Metabolite identification : Use HPLC-TOF-MS to detect phase I/II metabolites .

Advanced Question: What analytical methods are recommended for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC-DAD/UV : Optimize a C18 column with mobile phase (acetonitrile/0.1% formic acid) for retention time reproducibility .
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity in biological samples (e.g., plasma) .
  • Validation : Follow ICH guidelines for linearity (R² >0.99), precision (%RSD <15%), and recovery (>80%) .

Basic Question: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/airborne exposure ( ).
  • Toxicity screening : Conduct Ames tests for mutagenicity and acute toxicity assays in zebrafish embryos.
  • Waste disposal : Neutralize reactive groups (e.g., sulfanyl) before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.